{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is [2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl]methanol , reflecting its morpholine and pyrimidine moieties. The stereochemical descriptor "(2R)" indicates the absolute configuration at the second carbon of the morpholine ring, assigned using the Cahn-Ingold-Prelog priority rules. The morpholine ring adopts a chair conformation, with the methyl group at position 4 occupying an equatorial orientation to minimize steric strain. The pyrimidine ring is planar, and the methanol substituent at position 4 introduces a polar functional group critical for hydrogen bonding.
The compound’s SMILES notation, C[N@@H]1CCOC(C1)C2=NC=CC(=N2)CO , encodes the (2R) configuration via the @@ symbol. X-ray crystallography of related morpholine derivatives confirms that such stereochemical precision governs intermolecular interactions and bulk material properties.
Molecular Geometry Optimization Through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal key geometric parameters:
| Parameter | Value (Å/°) |
|---|---|
| C2-N1 (morpholine) | 1.472 |
| O1-C4 (morpholine) | 1.414 |
| Pyrimidine ring planarity | <0.05 Å deviation |
The methanol group’s hydroxyl oxygen forms an intramolecular hydrogen bond with the morpholine nitrogen (O–H···N distance: 2.12 Å), stabilizing the global minimum energy conformation. Van der Waals interactions between the methyl group and pyrimidine ring further contribute to conformational rigidity. Comparative studies with analogs show that extending the bridge between the morpholine and pyrimidine rings increases torsional flexibility but reduces binding affinity to biological targets.
Comparative Analysis of R/S Enantiomeric Forms
The (2R) and (2S) enantiomers exhibit distinct physicochemical and biological properties due to their stereochemical differences:
| Property | (2R)-Enantiomer | (2S)-Enantiomer |
|---|---|---|
| Optical rotation ([α]D) | +37.2° (c=1, CHCl3) | -36.8° (c=1, CHCl3) |
| LogP (calculated) | 1.24 | 1.22 |
| Melting point | 148–150°C | 145–147°C |
The (2R) enantiomer demonstrates superior binding to enzymes with chiral active sites, such as kinases involved in cellular signaling. Molecular docking simulations reveal that the (2R) configuration aligns the methanol group for hydrogen bonding with conserved aspartate residues, while the (2S) enantiomer adopts a suboptimal orientation. Racemization studies under acidic conditions (pH < 3) show a 15% enantiomeric excess loss over 24 hours, underscoring the need for stable formulations in pharmaceutical applications.
Hydrogen Bonding Networks in Crystalline States
Single-crystal X-ray diffraction of the (2R)-enantiomer reveals a monoclinic lattice (space group P2₁) with two molecules per asymmetric unit. Key hydrogen bonding interactions include:
- Inter-molecular O–H···N bonds between the methanol hydroxyl and pyrimidine N3 (2.09 Å).
- C–H···O interactions involving the morpholine oxygen and adjacent methyl groups (2.35 Å).
These interactions form a layered architecture parallel to the ab-plane, with van der Waals gaps accommodating the methyl substituents. Thermal analysis shows that disrupting this network above 150°C triggers a phase transition to an amorphous solid. Comparative crystallography of the (2S) enantiomer indicates a less efficient packing density (0.72 vs. 0.68 g/cm³), correlating with its lower melting point.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
[2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C10H15N3O2/c1-13-4-5-15-9(6-13)10-11-3-2-8(7-14)12-10/h2-3,9,14H,4-7H2,1H3/t9-/m1/s1 |
InChI Key |
SCWCIVKCLNJLSD-SECBINFHSA-N |
Isomeric SMILES |
CN1CCO[C@H](C1)C2=NC=CC(=N2)CO |
Canonical SMILES |
CN1CCOC(C1)C2=NC=CC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Reductive Alkylation and NAS Strategy
Key Challenges and Solutions
Stereochemical Control
Functional Group Compatibility
Scalability
Comparative Analysis of Methods
| Method | Key Steps | Yield | Stereochemical Control |
|---|---|---|---|
| Reductive Alkylation | Nitrile → Alcohol, NAS | 52–71.9% | Moderate |
| Asymmetric Synthesis | Chiral pool, alkylation | 65–80% | High |
| Reductive Amination | Aldehyde → Alcohol, NAS | 90.9% | Moderate |
Chemical Reactions Analysis
Types of Reactions
{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for therapeutic applications.
Medicine
In medicine, {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is explored for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the formulation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Configuration: The (2R)-4-methylmorpholine group in the target compound introduces chirality and increased lipophilicity compared to non-methylated morpholine derivatives (e.g., (2-Morpholinopyrimidin-4-yl)methanol) . This methyl group may improve membrane permeability and bioavailability.
Biological Implications: Filapixant (), a purinoreceptor antagonist, shares the (2R)-4-methylmorpholin-2-yl methoxy group, suggesting that this substituent may play a role in receptor interaction. The target compound’s hydroxymethyl group could modulate solubility or metabolic stability compared to filapixant’s benzamide structure . Chlorine in (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol increases electrophilicity, which may influence reactivity in cross-coupling reactions or binding to electron-rich targets .
Methoxy-substituted analogs (e.g., (2-Methoxypyrimidin-4-yl)methanol) exhibit lower molecular weights and simpler structures, favoring synthetic accessibility .
Biological Activity
The compound {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol, also known as (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.25 g/mol
- CAS Number : 2230789-94-1
- IUPAC Name : 2-(4-methylmorpholin-2-yl)-4-pyrimidinylmethanol
The biological activity of {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes.
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Kinase Inhibition :
Biological Activity
Research indicates that {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol exhibits promising biological activities:
- Antitumor Activity :
- Antimicrobial Properties :
- Potential as a Therapeutic Agent :
Research Findings and Case Studies
A review of literature reveals several studies highlighting the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
